8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-14(16(19)20)18-9-5-8-13(15(18)17-11)21-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMFQEUBVOPQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163854 | |
| Record name | 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96428-51-2 | |
| Record name | 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96428-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of 2-aminopyridine derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions. The benzyloxy group can be introduced through a substitution reaction using benzyl chloride or benzyl alcohol in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. Studies have shown that compounds like 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development. For instance, a study demonstrated that modifications in the imidazo[1,2-a]pyridine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
-
Antimicrobial Properties
- This compound has been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests potential uses in developing new antibiotics or antimicrobial agents . The mechanism often involves interference with bacterial DNA synthesis, which is crucial for bacterial replication.
-
CYP Enzyme Inhibition
- This compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP3A4. This inhibition can affect drug metabolism and pharmacokinetics, making it relevant in the field of pharmacology for predicting drug interactions and optimizing therapeutic regimens .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials : 2-amino-3-benzyloxypyridine and ethyl 2-chloroacetoacetate.
- Reaction Conditions : Ethanol as a solvent at elevated temperatures (around 100°C) for an extended period (48 hours) using molecular sieves to facilitate the reaction .
Case Study 1: Anticancer Screening
In a controlled study, various derivatives of imidazo[1,2-a]pyridine were screened against human cancer cell lines. The results indicated that compounds with the benzyloxy group exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that the structural modifications significantly influence biological activity and should be further explored for drug development .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on bacterial strains revealed that this compound showed promising results against resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis was hypothesized as the underlying mechanism for its antimicrobial action .
Mechanism of Action
The mechanism by which 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to enzymes or receptors, leading to biological responses.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors on cell surfaces, triggering signaling pathways.
Comparison with Similar Compounds
Table 1: Reactivity of Position 2-Substituted Analogues
| Compound | Substituents | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methyl derivative | 2-Me, 3-COOH | Decarboxylative arylation | 96 | [1] |
| Parent compound | None | Direct arylation | 34 | [1] |
| 2-Phenyl derivative | 2-Ph, 3-COOH | Decarboxylative arylation | High | [3] |
| 2,8-Dimethyl derivative | 2,8-diMe, 3-COOH | Decarboxylative arylation | Good | [3] |
Substituents at Position 6 and 8
- Position 6 (Fluoro) : 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibits lower reactivity in decarboxylative reactions, attributed to electronic effects imparted by the electronegative fluorine atom .
- Position 8 (Benzyloxy vs. Methoxy) : The benzyloxy group in the target compound contrasts with methoxy (-OMe) substituents in analogues like 8-methoxy-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 910122-85-9). Benzyloxy groups may enhance steric bulk and alter solubility, impacting applications in drug design .
Table 2: Impact of Position 8 Substituents
| Compound | Substituents | Key Property | Reference |
|---|---|---|---|
| 8-(Benzyloxy)-2-methyl derivative | 8-OBn, 2-Me | High lipophilicity | [14,19] |
| 8-Methoxy-2,5-dimethyl derivative | 8-OMe, 2,5-diMe | Moderate reactivity | [21] |
Derivatives: Esters, Hydrazides, and Amides
Biological Activity
8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential applications in pharmaceuticals.
Chemical Structure and Properties
- Chemical Formula : C18H18N2O3
- Molecular Weight : 310.35 g/mol
- CAS Number : 96428-50-1
The compound features an imidazo[1,2-a]pyridine core, which is known for various biological activities. The benzyloxy group enhances lipophilicity and may influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Starting Materials : 2-amino-3-benzyloxypyridine and ethyl 2-chloroacetoacetate.
- Reaction Conditions : The reaction is generally conducted under reflux conditions in ethanol with the use of molecular sieves to facilitate the formation of the desired carboxylic acid derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the imidazo[1,2-a]pyridine class. For instance, a study demonstrated that derivatives exhibited broad-spectrum activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | TBD |
| Related Derivative | Staphylococcus aureus | TBD |
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold has been associated with anticancer activity. Compounds derived from this structure have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves interference with DNA synthesis and repair pathways .
Enzyme Inhibition
Research indicates that certain derivatives can act as inhibitors of key enzymes involved in cancer proliferation and inflammation. For example, compounds have been reported to inhibit acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), which are important targets in treating neurodegenerative diseases and cancer .
Case Studies
- Antimicrobial Study : A recent publication evaluated a series of imidazo[1,2-a]pyridine derivatives for their antimicrobial activity against clinical isolates of bacteria. The study found that specific substitutions on the imidazo ring significantly enhanced activity against resistant strains .
- Anticancer Activity : Another study focused on the antiproliferative effects of several imidazo[1,2-a]pyridine derivatives on breast cancer cell lines. Results indicated that these compounds could induce apoptosis via mitochondrial pathways .
Q & A
Q. Advanced
Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂) at the 8-position to assess impact on MIC values .
Enzymatic Assays : Test inhibition of bacterial enoyl-ACP reductase (FabI) using fluorescence-based assays .
Molecular Docking : Model interactions with FabI (PDB: 1NHG) to prioritize substituents enhancing binding affinity .
How can analytical challenges in quantifying trace impurities be addressed for regulatory compliance?
Q. Advanced
- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with ESI+ mode to detect impurities at <0.1% levels .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify stability-linked impurities .
- Reference Standards : Use synthesized impurities (e.g., 8-hydroxy-2-methyl analog) as calibration markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
